molecular formula C6H10N4 B8683699 2-Amino-6-ethylaminopyrimidine

2-Amino-6-ethylaminopyrimidine

Cat. No. B8683699
M. Wt: 138.17 g/mol
InChI Key: PPFIFJQSPMSQKZ-UHFFFAOYSA-N
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Patent
US08247408B2

Procedure details

To a 3-necked 3-L flask, that was equipped with an overhead stirrer, was added in order 2-amino-4-chloro-6-methylpyrimidine (Aldrich, 100 g, 0.696 mol, 1 equiv.), ethylamine (70% ethylamine in water, Lancaster, 625 mL), 625 mL H2O, and 125 mL TEA (0.889 mol, 1.28 equiv.). The mixture was stirred and heated at reflux for 20 h, during which time the reaction turned homogeneous. The reaction was allowed to cool to room temperature. The volatile ethylamine was removed on a rotary evaporator. A precipitate formed. The aqueous mixture containing the precipitate was allowed to stand at room temperature for 2 h and then filtered. After drying under vacuum, 106 g (100% yield) of 2-amino-6-ethylaminopyrimidine was obtained as a colorless solid. This material was used as such in the following reaction.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
625 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4](C)[N:3]=1.[CH2:10]([NH2:12])[CH3:11]>O>[NH2:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]([NH:12][CH2:10][CH3:11])[N:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Name
Quantity
625 mL
Type
reactant
Smiles
C(C)N
Name
TEA
Quantity
125 mL
Type
reactant
Smiles
Name
Quantity
625 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked 3-L flask, that was equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h, during which time the reaction
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The volatile ethylamine was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
A precipitate formed
ADDITION
Type
ADDITION
Details
The aqueous mixture containing the precipitate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=CC=N1)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 106 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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